molecular formula C14H9BrOS B008402 2-(Bromomethyl)-9H-thioxanthen-9-one CAS No. 23117-71-7

2-(Bromomethyl)-9H-thioxanthen-9-one

Cat. No. B008402
CAS RN: 23117-71-7
M. Wt: 305.19 g/mol
InChI Key: UHMPEFGBZXKWTQ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties might include reactivity with other substances, stability, and pH .

Scientific Research Applications

  • Electrochemical Studies : It's used for studying the electrochemical reduction of 2-substituted thioxanthen-9-ones in acetonitrile (Vasilieva et al., 2013).

  • Formation of Derivatives : In chemical research, it aids in forming xanthene- or thioxanthene- 9-spiro-1′-indenes derivatives (Abdul-Malik et al., 1979).

  • Synthesis of Thioxanthen-9-ones : It's involved in synthesizing various new O-, N-, and S-substituted 9H-thioxanthen-9-ones (Sharghi & Beni, 2008).

  • Oligonucleotide Synthesis : This compound acts as a detritylation photoactivator in oligonucleotide synthesis, demonstrating high efficiency (Shelkovnikov et al., 2011).

  • Synthesis of Dichloro-9H-Thioxanthen-9-ones : It is useful in synthesizing 1, 5-, and 1, 7-dichloro-9H-thioxanthen-9-ones (Okabayashi et al., 1989).

  • Electrochemical DNA Detection : Used as redox active modifiers for DNA duplexes immobilized on gold electrodes for electrochemical detection (Shundrin et al., 2020).

  • Synthesis of Thiophenobenzophanediene : Serves as an intermediate in the synthesis of strained thiophenobenzophanediene (Mitchell & Iyer, 1996).

  • Photoinitiator in Polymer Networks : Functions as a nano-photoinitiator in polymer/filler networks, enhancing thermal stability (Batibay et al., 2020).

  • Study of Sterically Overcrowded Ethylenes : Shows potential in studying thermally stable, optically active sterically overcrowded ethylenes (Feringa et al., 1992).

  • Schistosomicidal Agent Research : Possesses activity against Schistosoma mansoni in mice (El-kerdawy et al., 1989).

  • Use in Curing Systems : Has potential in visible light curing systems, particularly in food packing or biomedical fields (Wu et al., 2017).

  • Alkaline Solution Reactions : Reacts in alkaline solutions to form thioxanthone and other compounds (Ueda, 1975).

  • Supramolecular Chemistry : Different substituents in its derivatives determine supramolecular motifs in crystal structures (Jacob et al., 2011).

  • Photosensitizer Properties : Some derivatives are excellent photosensitizers with unique properties like water solubility and bathochromic shifts of absorption wavelengths (Fischer, 1991).

  • Biologically Active Compounds : Important in synthesizing biologically active and medicinally significant compounds (Javaheri et al., 2016).

  • Molecular Structure Analysis : The molecular structure has been determined, showing features like intra molecular hydrogen bonds and barriers to planarity (Mary et al., 2014).

  • Homologation in Organic Synthesis : Utilized in the synthesis of various carboxaldehydes via two-carbon homologation (Prashad et al., 2004).

  • Photopolymerization Initiator : Effective in initiating polymerization under light exposure (Wu et al., 2014).

  • Spectral and Photophysical Properties : Explored for its spectral and photophysical properties in different solvents (Krystkowiak et al., 2006).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

2-(bromomethyl)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS/c15-8-9-5-6-13-11(7-9)14(16)10-3-1-2-4-12(10)17-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMPEFGBZXKWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177685
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-9H-thioxanthen-9-one

CAS RN

23117-71-7
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23117-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-9H-thioxanthen-9-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(Bromomethyl)-9H-thioxanthen-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Shundrin, IA Os'kina, IG Irtegova… - Mendeleev …, 2020 - Elsevier
… The reaction of 2-bromomethyl-9H-thioxanthen-9-one with 2-/4-mercaptobenzoic acids led to 2-/4-[(9-oxo-9H-thioxanthen-2-yl)methylthio]benzoic acids. Their further oxidation by H2O2 …
Number of citations: 5 www.sciencedirect.com
VA Loskutov, VB Shelkovnikov - Russian journal of organic chemistry, 2006 - Springer
Aryl-substituted and fused heterocyclic sulfonium salts prepared from the corresponding sulfoxides and derivatives of aromatic hydrocarbons in the presence of dehydrating agents are …
Number of citations: 17 link.springer.com

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